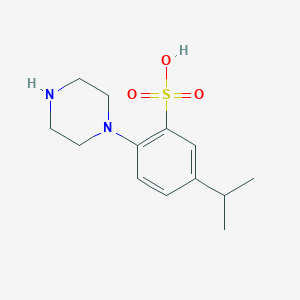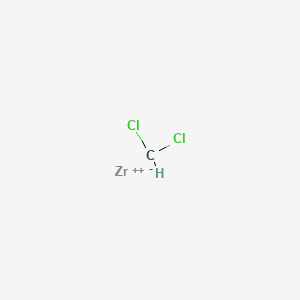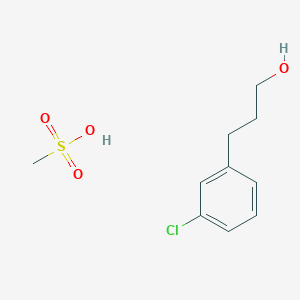
3-(3-Chlorophenyl)propan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of propanol, featuring a chlorophenyl group attached to the propanol backbone. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives used in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common route involves the reduction of 3-(3-chlorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)propan-1-ol often involves catalytic hydrogenation of 3-(3-chlorophenyl)propanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(3-chlorophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propan-1-amine.
Substitution: 3-(3-Chlorophenyl)propan-1-yl chloride.
Scientific Research Applications
3-(3-Chlorophenyl)propan-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Employed in the production of specialty chemicals and as building blocks for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the para position.
3-(2-Chlorophenyl)propan-1-ol: Chlorine atom in the ortho position.
3-(3-Bromophenyl)propan-1-ol: Bromine atom instead of chlorine in the meta position.
Uniqueness
3-(3-Chlorophenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom in the meta position can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para analogs.
Properties
CAS No. |
165803-60-1 |
|---|---|
Molecular Formula |
C10H15ClO4S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11ClO.CH4O3S/c10-9-5-1-3-8(7-9)4-2-6-11;1-5(2,3)4/h1,3,5,7,11H,2,4,6H2;1H3,(H,2,3,4) |
InChI Key |
NVOSHFWSRXISFL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



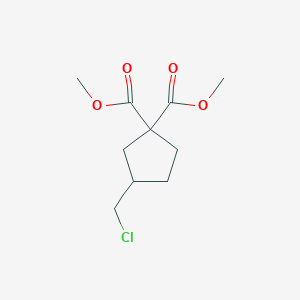

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
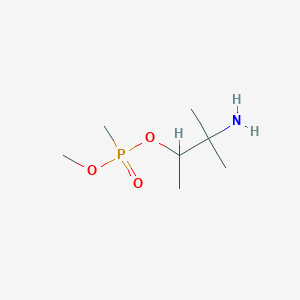
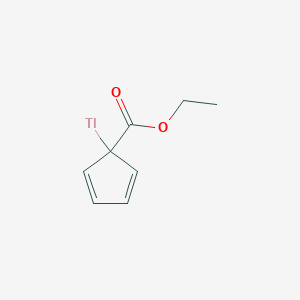
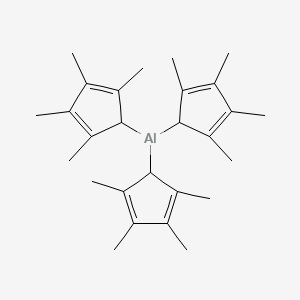
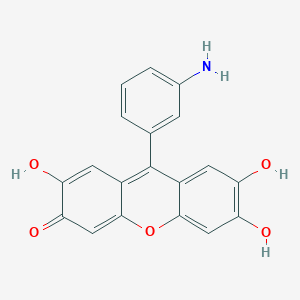
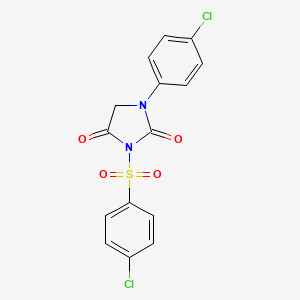
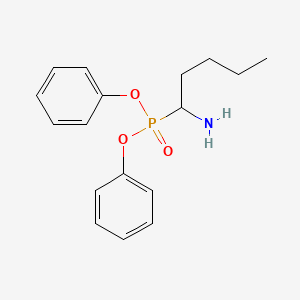
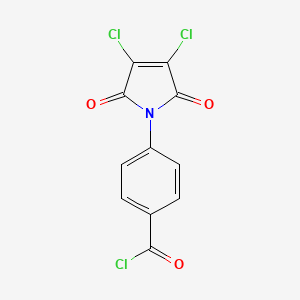
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
